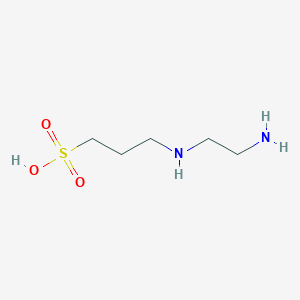

3-((2-Aminoethyl)amino)propane-1-sulfonic acid

Description

Properties

IUPAC Name |

3-(2-aminoethylamino)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O3S/c6-2-4-7-3-1-5-11(8,9)10/h7H,1-6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBGZJNUOUAZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460456 | |

| Record name | 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-54-2 | |

| Record name | 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548Z6K75DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chlorination-Sulfonation Cascade

A widely cited method involves a two-step chlorination-sulfonation cascade starting from 3-aminopropanol.

-

Chlorination :

-

Sulfonation :

Key Advantages :

-

Utilizes inexpensive starting materials (3-aminopropanol, Na₂SO₃).

Cyanide-Based Synthesis

Acrylonitrile and Sodium Sulfite Reaction

A patent by CN101362709B outlines a method using acrylonitrile and sodium sulfite:

-

Sulfonation :

-

Hydrogenation :

Performance Metrics :

Limitations :

Comparative Analysis of Methods

*Theoretical method based on analog synthesis.

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminoethyl)amino)propane-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions . These reactions are typically carried out under mild conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted amino compounds .

Scientific Research Applications

Biochemical Research

Buffering Agent : ACES is primarily utilized as a buffering agent in biochemical assays due to its effective pH range (approximately 6.8 to 8.8). It maintains a stable pH in biological systems, which is crucial for enzyme activity and protein stability.

Case Study : In a study examining the effects of pH on enzyme kinetics, researchers found that using ACES as a buffer allowed for optimal enzyme activity at physiological pH levels, demonstrating its effectiveness in maintaining conditions favorable for enzymatic reactions .

Cell Culture

Cell Growth and Maintenance : ACES is employed in cell culture media to support the growth and maintenance of various cell types. Its buffering capacity helps maintain the pH stability required for cellular functions.

Empirical Data : A comparative study showed that cell lines cultured in media buffered with ACES exhibited higher viability and proliferation rates compared to those buffered with traditional buffers like phosphate-buffered saline (PBS) .

Pharmaceutical Applications

Drug Formulation : The compound is utilized in the formulation of pharmaceutical products, particularly those requiring a stable pH environment for active ingredients. Its low toxicity profile makes it suitable for use in drug delivery systems.

Case Study : In the development of a new oral medication, ACES was used to formulate a stable suspension that maintained the drug's efficacy over time, highlighting its role in enhancing drug stability .

Analytical Chemistry

Chromatography : ACES is frequently used in high-performance liquid chromatography (HPLC) as part of mobile phase buffers. Its ability to minimize ionic interactions enhances the separation of analytes.

Research Findings : A study on the separation of amino acids using HPLC demonstrated that ACES provided superior resolution compared to other buffers, underscoring its utility in analytical applications .

Molecular Biology Techniques

Nucleic Acid Studies : In molecular biology, ACES is used during various techniques such as PCR (Polymerase Chain Reaction) and gel electrophoresis, where maintaining precise pH is critical for optimal performance.

Data Overview : Research indicated that using ACES in PCR reactions resulted in higher yields of amplified DNA compared to reactions buffered with Tris or other common buffers .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Biochemical Research | Enzyme kinetics studies | Optimal pH maintenance |

| Cell Culture | Growth media for cell lines | Enhanced cell viability |

| Pharmaceutical | Drug formulation | Stability and low toxicity |

| Analytical Chemistry | HPLC mobile phase buffer | Improved resolution |

| Molecular Biology | PCR and gel electrophoresis | Higher yields of nucleic acids |

Mechanism of Action

The mechanism of action of 3-((2-Aminoethyl)amino)propane-1-sulfonic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic species. It can also form stable complexes with metal ions, which can be utilized in catalytic processes . The sulfonic acid group in the compound enhances its solubility in water, making it suitable for various aqueous reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-((2-Aminoethyl)amino)propane-1-sulfonic acid with structurally or functionally related sulfonic acid derivatives, emphasizing differences in applications, properties, and research findings.

Table 1: Comparative Analysis of Sulfonic Acid Derivatives

Key Comparisons:

Structural Variations: Ethylenediamine vs. Aromatic vs. Aliphatic Backbones: EDANS incorporates a naphthalene ring, enabling fluorescence, whereas the primary compound’s aliphatic backbone suits industrial applications.

Functional Applications :

- Industrial Use : The primary compound and MCM-41-PSA both serve material science, but the latter’s silica-anchored structure enables recyclable catalysis .

- Biochemical Roles : Homotaurine and EDANS are bioactive, acting on GABA receptors or as fluorescent probes , whereas Compound 71481120 targets viral proteases .

Pharmacological vs. Material Science Roles :

- The primary compound lacks direct antiviral or neurological activity, unlike its analogs. Its flame-retardant function contrasts with Compound 71481120’s protease inhibition .

Synthetic Utility: MCM-41-PSA and 3-(propylamino)propane-1-sulfonic acid demonstrate the versatility of sulfonic acid derivatives in catalysis and nanotechnology, respectively .

Research Findings:

- Antiviral Analogs: Compound 71481120 and K36 exhibit nanomolar inhibitory activity against SARS-CoV-2 Mpro, with structural optimization for protease binding .

- Catalytic Efficiency: MCM-41-PSA achieves high yields in Strecker reactions (e.g., α-amino nitrile synthesis) due to strong Brønsted acidity .

- Fluorescence Applications : EDANS’s quantum yield makes it ideal for real-time enzymatic assays .

Biological Activity

3-((2-Aminoethyl)amino)propane-1-sulfonic acid, commonly referred to as TAPS, is a zwitterionic compound widely recognized for its buffering capabilities in biological systems. This article delves into its biological activity, highlighting its applications, mechanisms, and relevant research findings.

- Molecular Formula : C₅H₁₄N₂O₃S

- Molecular Weight : Approximately 182.24 g/mol

- Solubility : Highly soluble in water

- Functional Groups : Contains dual amino groups and a sulfonic acid group, contributing to its unique buffering properties.

TAPS is characterized by its ability to maintain stable pH levels in various experimental settings, which is crucial for enzyme activity and cellular functions. Its zwitterionic nature minimizes interference with biological molecules, making it particularly suitable for sensitive biochemical assays and cell culture applications.

Buffering Capacity

TAPS exhibits superior buffering capacity across a broader pH range compared to simpler sulfonic acids. This property is essential in maintaining physiological pH levels during biochemical experiments, which can significantly affect enzyme kinetics and protein stability.

Protein Stabilization

Research indicates that TAPS can stabilize protein structures during purification and analysis. For instance, studies have shown that TAPS maintains the activity of enzymes in vitro by preventing denaturation under varying pH conditions.

Cell Culture

Due to its compatibility with biological systems, TAPS is frequently used in cell culture media. It helps maintain the necessary pH for optimal cell growth and function without adversely affecting cellular activities.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminoethanesulfonic Acid (AES) | C₂H₇NO₃S | Commonly used buffer; simpler structure |

| N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic Acid (HEPES) | C₁₀H₁₈N₂O₄S | Widely used in cell culture |

| 3-(N-Morpholino)propanesulfonic Acid (MOPS) | C₈H₁₈N₂O₄S | Effective buffer for biological systems |

TAPS stands out among these compounds due to its dual amino groups that enhance its buffering capacity and reduce interference with biological processes.

Case Studies and Research Findings

-

Enzyme Activity Maintenance :

A study demonstrated that TAPS effectively maintained the activity of lactate dehydrogenase across a range of pH levels, showcasing its utility in enzyme assays where precise pH control is critical. -

Cell Viability Assays :

In a comparative study involving various buffers, TAPS was found to support higher cell viability rates than traditional buffers like PBS (Phosphate Buffered Saline), indicating its favorable conditions for cell growth. -

Protein Purification Techniques :

Research has shown that TAPS can be used in protein purification protocols without compromising the integrity of the proteins being studied. This has implications for biopharmaceutical development where protein stability is paramount.

The mechanism by which TAPS exerts its biological effects primarily revolves around its buffering capacity. By resisting changes in pH, TAPS ensures that enzymatic reactions proceed under optimal conditions. Additionally, its zwitterionic nature allows it to interact minimally with proteins and nucleic acids, facilitating accurate biochemical analyses without unwanted side reactions .

Q & A

Q. What are the established synthetic routes for 3-((2-Aminoethyl)amino)propane-1-sulfonic acid, and what analytical methods validate its purity?

The compound is synthesized via sulfonation of propane derivatives followed by aminoethyl functionalization. Key steps include reacting 3-chloropropanesulfonyl chloride with ethylenediamine under controlled alkaline conditions . Purity validation employs HPLC (for detecting amine byproducts) and 1H/13C NMR (to confirm sulfonic acid proton shifts and amine group integration) . Titration with standardized acids/bases can quantify free amino groups .

Q. How does this compound interact with biomolecules in vitro, and what assays are suitable for studying these interactions?

The sulfonic acid group forms ionic bonds with positively charged residues (e.g., lysine, arginine) in proteins, while the aminoethyl moiety may participate in hydrogen bonding. Isothermal Titration Calorimetry (ITC) quantifies binding affinities, and Circular Dichroism (CD) assesses conformational changes in proteins upon interaction . For enzymatic studies, kinetic assays (e.g., Michaelis-Menten plots) under buffered conditions (pH 7–9) are recommended, as the compound’s sulfonate group stabilizes reaction intermediates .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

Stability tests show the compound is hydrolytically stable in aqueous solutions (pH 4–10) at 25°C for ≥48 hours. Degradation occurs above 80°C, with sulfonic acid group decomposition confirmed via FT-IR (loss of S=O stretches at 1040 cm⁻¹) . For long-term storage, lyophilization and storage at -20°C in inert atmospheres are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for this compound?

Discrepancies in pKa (e.g., sulfonate group: 1.8–2.2; amine group: 9.1–9.5) arise from ionic strength and temperature variations. Use potentiometric titration with a glass electrode in 0.1 M KCl to standardize measurements. Compare results with computational models (e.g., COSMO-RS) to account for solvation effects . Cross-validate using capillary electrophoresis to observe mobility shifts at different pH levels .

Q. What experimental designs are optimal for studying the compound’s role in stabilizing protein-ligand complexes?

Employ X-ray crystallography or cryo-EM with the compound co-crystallized with target proteins (e.g., enzymes or transporters). Soak crystals in 10–100 mM solutions of the compound to assess binding sites. For dynamic studies, use Surface Plasmon Resonance (SPR) to monitor real-time association/dissociation rates . Control for buffer interference by comparing with structurally similar sulfonic acids (e.g., MOPS, TAPS) .

Q. How does this compound modulate redox-sensitive biochemical pathways, and what metrics should be prioritized?

The compound may act as a radical scavenger due to its sulfonate and amine groups. Design experiments using electron paramagnetic resonance (EPR) to detect ROS/RNS quenching. Quantify cellular glutathione levels (via HPLC-MS ) and mitochondrial membrane potential (using JC-1 dye ) in treated vs. untreated cell lines . Dose-response curves (0.1–10 mM) are critical to identify non-linear effects.

Methodological Considerations

Q. What protocols mitigate interference from this compound in fluorescence-based assays?

The compound exhibits autofluorescence at λex/λem = 280/350 nm. To minimize interference:

- Use probes with emission >400 nm (e.g., FITC, Cy5).

- Include a "compound-only" control to subtract background signals.

- Optimize concentration thresholds (typically <5 mM) via pilot trials .

Q. How can researchers validate the compound’s absence of cytotoxicity in cell culture studies?

Perform MTT assays on HEK-293 or HeLa cells exposed to 0.1–20 mM concentrations for 24–72 hours. Monitor lactate dehydrogenase (LDH) release as a necrosis marker. Cross-check with flow cytometry (Annexin V/PI staining) to rule out apoptosis . For primary cells, use lower concentrations (≤2 mM) due to higher sensitivity .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in the compound’s bioactivity?

Variability often stems from residual ethylenediamine or sulfonic acid derivatives. Implement QC protocols :

Q. What statistical approaches are recommended for analyzing dose-dependent effects in complex systems?

Use non-linear regression models (e.g., Hill equation) to fit dose-response data. For multi-parametric studies (e.g., pH, temperature), apply multivariate ANOVA with post-hoc Tukey tests. Machine learning tools (e.g., Random Forest) can identify hidden variables in high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.